4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 1,3-oxazole core substituted with a cyano group at position 4 and a cyclopropylamino group at position 3. The benzene-sulfonamide moiety is further modified with diethylamine at the sulfonamide nitrogen.
Key structural features:
- Cyclopropylamino substituent: Introduces steric and electronic effects due to the strained cyclopropane ring.
- Diethylsulfonamide group: Enhances lipophilicity and modulates solubility.
Properties
IUPAC Name |
4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-3-21(4-2)25(22,23)14-9-5-12(6-10-14)16-20-15(11-18)17(24-16)19-13-7-8-13/h5-6,9-10,13,19H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVRUCMVXLLTNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the molecular targets involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related sulfonamide-oxazole derivatives:
Key Observations :
Physicochemical and Pharmacokinetic Properties
- logP/logD: The target compound’s logP is estimated to be lower than that of the phenethylamino analogue (2.85) due to the smaller cyclopropyl group. This may improve membrane permeability but reduce plasma protein binding .
- Hydrogen Bonding: The oxazole core and sulfonamide group provide hydrogen-bond acceptors (8 acceptors, 1 donor), similar to analogues in .
- Polar Surface Area (PSA) : Estimated PSA ~80 Ų (comparable to ), suggesting moderate blood-brain barrier penetration.
Biological Activity
The compound 4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
This compound features a complex structure comprising:
- A sulfonamide group, which is known for its antibacterial properties.
- An oxazole ring that contributes to its biological activity.
- A cyano group that may enhance lipophilicity and receptor binding.
- A cyclopropylamino moiety, which can influence the pharmacodynamics of the molecule.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the oxazole ring through cyclization reactions.
- Introduction of the cyclopropylamino group via nucleophilic substitution.
- Attachment of the cyano group through nucleophilic addition.
- Formation of the sulfonamide group by reacting with sulfonyl chlorides.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, while the oxazole and cyano groups may participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors associated with various biological pathways.
In Vitro Studies
Research has shown that compounds with similar structures exhibit significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammatory processes. For instance, sulfonamide derivatives have been evaluated for their ability to inhibit COX-2 in vitro, indicating potential anti-inflammatory properties .
Case Studies
- Anti-inflammatory Activity : A study demonstrated that compounds related to this class exhibited anti-inflammatory effects in animal models by significantly reducing edema and pain responses .
- Antimicrobial Properties : The sulfonamide group is well-documented for its antimicrobial activity. Compounds similar to 4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide have shown efficacy against various bacterial strains in vitro, suggesting potential therapeutic applications in treating bacterial infections.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
